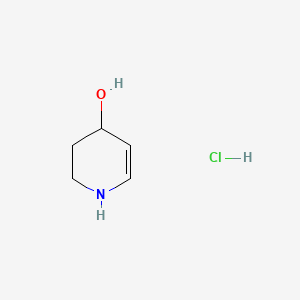

1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride

Description

1,2,3,4-Tetrahydropyridin-4-ol hydrochloride is a heterocyclic organic compound featuring a partially saturated pyridine ring with a hydroxyl group at the 4-position, stabilized as a hydrochloride salt. However, structurally related compounds, such as 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (), share a similar tetrahydropyridine backbone and hydrochloride salt form. These derivatives are frequently utilized as intermediates in pharmaceutical synthesis due to their versatility in forming nitrogen-containing heterocycles, which are critical in drug design .

Key properties of analogous compounds include:

- Melting point: 169–173°C (for 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride) .

- Molecular weight: ~213.68 g/mol (for fluorophenyl-substituted analogs) .

- Synthesis: Often prepared via cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic esters) or condensation methods, as seen in the synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives .

Properties

Molecular Formula |

C5H10ClNO |

|---|---|

Molecular Weight |

135.59 g/mol |

IUPAC Name |

1,2,3,4-tetrahydropyridin-4-ol;hydrochloride |

InChI |

InChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h1,3,5-7H,2,4H2;1H |

InChI Key |

GOEWZEAMXGKMNF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC=CC1O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For example, the reduction of 4-pyridone with sodium borohydride in the presence of hydrochloric acid can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process may be optimized for yield and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reagents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 4 serves as a nucleophilic site, enabling reactions with electrophiles. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form 4-alkoxy derivatives under basic conditions.

-

Acylation : Forms 4-acetoxy derivatives with acetyl chloride in the presence of pyridine.

Key Data :

| Reaction Type | Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Alkylation | CH₃I | 4-Methoxy-THP | 78 | K₂CO₃, DMF, 60°C |

| Acylation | AcCl | 4-Acetoxy-THP | 85 | Pyridine, RT |

Oxidation Reactions

The compound undergoes oxidation to form pyridine derivatives. In studies, treatment with t-butyl hypochlorite (t-BuOCl) rapidly oxidizes intermediates like 4-methylenepiperidine to pyridines .

Mechanistic Pathway :

-

Initial oxidation of the hydroxyl group to a ketone.

-

Dehydrogenation of the tetrahydropyridine ring to form aromatic pyridine .

Experimental Evidence :

-

Oxidation of 4-methylenepiperidine 32 with t-BuOCl yields pyridine 38 within minutes (confirmed via ¹H NMR) .

-

Air oxidation of ester derivatives (e.g., 37 ) slowly forms pyridine 40 over days .

Hydrogenation and Ring Saturation

While the compound itself is partially saturated, catalytic hydrogenation can further reduce double bonds in derivatives. For example:

-

Rhodium(I)-catalyzed asymmetric hydrogenation of tetrasubstituted enamides produces enantioselective piperidines .

Conditions :

Participation in Multicomponent Reactions (MCRs)

The compound acts as a precursor in MCRs to synthesize complex heterocycles:

-

3,4-Dihydro-2(1H)-pyridones : Formed via condensation with Meldrum’s acid, β-keto esters, and aldehydes .

-

Polysubstituted dihydropyridones : Synthesized using cyanoacetamide, ethyl acetoacetate, and ammonium acetate under ultrasound activation .

Optimized Protocol :

| Component | Conditions | Yield (%) |

|---|---|---|

| Meldrum’s acid + β-keto ester | Ethanol, reflux | 68 |

| Ultrasound-assisted MCR | Solvent-free, 5 min | 86 |

Acid-Base Reactivity

The hydroxyl group (pKa ~9.97) undergoes deprotonation in basic media, forming an alkoxide intermediate that enhances nucleophilicity . This property is exploited in SN2 reactions and coordination chemistry.

Comparative pKa Values :

| Compound | pKa (Hydroxyl) |

|---|---|

| 1,2,3,4-Tetrahydropyridin-4-ol | 9.97 |

| Meldrum’s acid | 9.97 |

| β-Keto ester | 11.0 |

Biological Interactions

Though not a direct chemical reaction, its derivatives exhibit bioactivity through interactions with enzymes:

Scientific Research Applications

1,2,3,4-Tetrahydropyridin-4-ol;hydrochloride is a cyclic organic compound featuring a six-membered saturated ring containing one nitrogen atom and a hydroxyl group, with the chemical structure represented as . In its hydrochloride form, it contains a chlorine atom. It is used in medicinal chemistry because of its structural similarity to biologically active molecules.

Scientific Research Applications

- Pharmaceutical Development 1,2,3,4-Tetrahydropyridin-4-ol; hydrochloride serves as a precursor in synthesizing pharmaceuticals.

- Antibacterial Properties It has demonstrated effectiveness against various bacterial strains. For example, 4-Phenyl-1,2,3,4-tetrahydropyridine exhibits potent antibacterial activity.

- Neuroprotective Effects Derivatives of tetrahydropyridine compounds have been associated with neuroprotective effects and may be applicable in treating neurodegenerative diseases because they can modulate neurotransmitter systems.

- Cancer Treatment N-(4-iotobenzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine has been synthesized and evaluated for its anticancer properties . In cell viability studies, compound 33e displayed encouraging results, performing better than tamoxifen and hydroxy tamoxifen with IC50 values of 2.932, 1.25, and 5.97 for cell lines Ishikawa, MCF-7, and MDA-MB-231, respectively .

- Treatment of Pain, Epilepsy, Schizophrenia, and Neurodegenerative Diseases Substituted 4-phenyl-1-(1-phenyl-cyclohexyl)-1,2,3,6-tetrahydropyridines have shown analgesic effects and are considered toxicologically harmless, making them suitable as pharmaceutical active compounds . They can be used in the preparation of medicaments for treating pain, epilepsy, schizophrenia, neurodegenerative diseases (such as Alzheimer's, Huntington's, and Parkinson's), cerebral ischaemias, cerebral infarcts, psychoses caused by increased amino acid levels, brain edema, undersupply conditions of the central nervous system, AIDS dementia, encephalomyelitis, Tourette syndrome, perinatal asphyxia, tinnitus, and for prophylaxis of strokes .

- EP4 Receptor Antagonist 1-substituted 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine may be useful as an agent for the prophylaxis or treatment of EP4 receptor-associated diseases such as rheumatoid arthritis, aortic aneurysm, thoracoabdominal aortic aneurysm, endometriosis, ankylosing spondylitis, and inflammatory breast cancer . Prostaglandin-E2 (PGE2) is involved in various physiological and pathophysiological responses such as fever, pain, and inflammation, and elicits its biological functions through four-receptor subtypes EP1-4 .

- Anti-inflammatory Activity Molecules with a trimethoxy phenyl group at position 4 of the pyridine ring showed the most activity, with an edema inhibitory percent of 74% after 1 hour . Increasing the number of methoxy groups on the phenyl ring directly attached to the pyridine scaffold enhances the anti-inflammatory activity of the whole ring system .

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-1,2,3,6-tetrahydropyridine | Methyl group at position 4 | Enhanced neuroprotective effects |

| 4-Methoxy-1,2,3,4-tetrahydropyridine | Methoxy group at position 4 | Exhibits increased solubility and bioavailability |

| 4-Phenyl-1,2,3,4-tetrahydropyridine | Phenyl group at position 4 | Potent antibacterial activity |

| 1-Acetyl-1,2,3,6-tetrahydropyridine | Acetyl group at position 1 | Potential anti-inflammatory properties |

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydropyridin-4-ol;hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 1,2,3,4-tetrahydropyridin-4-ol hydrochloride and related compounds:

Structural and Functional Differences

In contrast, 1,2,3,4-tetrahydropyridin-4-one replaces the -OH with a ketone, increasing electrophilicity for nucleophilic reactions . 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride introduces a fused pyrazole ring, which is common in kinase inhibitors due to its planar aromaticity .

Substituent Effects :

- Aryl-substituted analogs (e.g., 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride) exhibit enhanced lipophilicity and receptor-binding affinity, making them suitable for CNS drugs targeting serotonin (5-HT₆/5-HT₃) or dopamine receptors .

- The benzonitrile derivative (CAS: 1432680-62-0) incorporates a polar nitrile group, improving solubility and enabling interactions with enzymes like cytochrome P450 .

Synthetic Utility :

Biological Activity

1,2,3,4-Tetrahydropyridin-4-ol; hydrochloride is a cyclic organic compound with notable biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

1,2,3,4-Tetrahydropyridin-4-ol; hydrochloride has a saturated six-membered ring containing one nitrogen atom and a hydroxyl group. Its molecular formula is represented as CHClNO, indicating the presence of a chlorine atom in its hydrochloride form. The structural features contribute to its unique properties and potential applications in medicinal chemistry.

| Property | Description |

|---|---|

| Molecular Formula | CHClNO |

| Structural Features | Saturated six-membered ring with nitrogen and hydroxyl group |

| Unique Properties | Exhibits antibacterial and neuroprotective activities |

Antibacterial Properties

Research indicates that 1,2,3,4-tetrahydropyridin-4-ol exhibits significant antibacterial activity against various strains of bacteria. Its derivatives have been associated with effectiveness against pathogens such as Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria. A structure-activity relationship (SAR) study highlighted the importance of specific substitutions in enhancing antibacterial potency. For example:

- Compound 119 : Moderate potency against M. tuberculosis.

- Compound 120 : Most potent from the B series in inhibiting bacterial growth.

These findings suggest that modifications to the tetrahydropyridine framework can lead to improved antibacterial agents .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for therapeutic interventions in conditions like Parkinson's disease and Alzheimer's disease. In vitro studies have shown that certain derivatives can enhance neuronal survival under oxidative stress conditions .

The biological activity of 1,2,3,4-tetrahydropyridin-4-ol is believed to be mediated through several mechanisms:

- Interaction with Receptors : Studies indicate that tetrahydropyridine compounds can interact with serotonin receptors (5-HT2A), displaying both agonist and antagonist activities depending on the specific structural modifications .

- Inhibition of Enzymes : Some derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis (e.g., MurE synthetase), which is crucial for maintaining bacterial integrity .

Case Studies

Several case studies highlight the therapeutic potential of 1,2,3,4-tetrahydropyridin-4-ol:

- Case Study on Antibacterial Activity : A study evaluated a series of tetrahydropyridine analogs against M. tuberculosis. The results demonstrated that specific modifications could significantly enhance antibacterial efficacy while maintaining favorable physicochemical properties .

- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of tetrahydropyridine derivatives resulted in reduced neuronal loss and improved behavioral outcomes compared to controls. These effects were attributed to enhanced antioxidant defenses and modulation of neurotransmitter levels .

Q & A

Advanced Research Question

- In Vitro : Radioligand binding assays (e.g., GABA receptor affinity) or enzyme inhibition studies (e.g., monoamine oxidases).

- In Vivo : Rodent models for anxiolytic or anticonvulsant activity (e.g., elevated plus maze, pentylenetetrazole-induced seizures).

Dose-response curves and metabolite profiling (via LC-MS) are critical. and suggest structural analogs (e.g., benzodiazepine derivatives) as reference compounds for mechanistic studies .

What safety protocols are essential for handling 1,2,3,4-tetrahydropyridin-4-ol hydrochloride in laboratory settings?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.